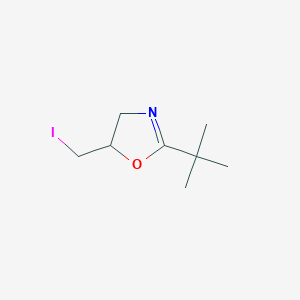

2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the second position, an iodomethyl group at the fifth position, and a partially saturated oxazole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The iodomethyl group can be introduced through halogenation reactions using reagents such as iodomethane and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be employed to facilitate the efficient introduction of the tert-butyl and iodomethyl groups under controlled conditions, minimizing side reactions and maximizing product output.

化学反応の分析

2.1. Nucleophilic Substitution

The iodomethyl group undergoes substitution with oxygen, nitrogen, or carbon nucleophiles:

Mechanism : SN2 displacement facilitated by the oxazole ring’s electron-withdrawing effect .

2.2. Elimination Reactions

Under basic conditions, the iodomethyl group undergoes β-elimination to form alkenes:

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Cs₂CO₃ | DMSO | 80°C | 4,5-Dihydrooxazole alkene | 83% | |

| K₂CO₃ | EtOH | Reflux | Oxazole with exocyclic bond | 76% |

Mechanism : Base abstracts β-hydrogen, leading to iodide departure and double-bond formation .

2.3. Cross-Coupling Reactions

The iodomethyl group participates in palladium-catalyzed couplings:

| Coupling Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkyne | Pd(PPh₃)₄, CuI | THF, 60°C | 5-Alkynyl oxazole | 84% | |

| Arylboronic acid | Pd(OAc)₂, SPhos | DMF, 100°C | 5-Aryl-substituted oxazole | 89% |

Mechanism : Oxidative addition of Pd(0) to the C–I bond, followed by transmetalation and reductive elimination .

Thermal Stability and Decomposition

-

Thermal degradation : At 80°C under anaerobic conditions, the compound decomposes via radical pathways, forming alkoxyamines and dimers (e.g., 20 and 21 in ).

-

Half-life : ~7 days at 80°C in the presence of TEMPO as a radical scavenger .

Key Challenges and Optimization

科学的研究の応用

Overview

2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole is a versatile organic compound belonging to the oxazole family, characterized by its unique structure which includes a tert-butyl group and an iodomethyl group. This compound has garnered attention for its applications across various scientific disciplines, particularly in chemistry and biology.

Chemistry

This compound serves as a critical building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is utilized in the construction of more complex organic molecules, particularly in pharmaceutical development where specific structural features are crucial for biological activity.

- Reactivity Studies : The compound's ability to undergo substitution reactions makes it a valuable subject for studying reaction mechanisms and kinetics .

Biology

In biological research, this compound has several significant applications:

- Enzyme Mechanism Studies : It acts as a probe for investigating enzyme interactions and mechanisms due to its electrophilic nature. The iodomethyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, allowing researchers to study enzyme functionality and inhibition .

- Biochemical Assays : It can be employed in various biochemical assays to explore molecular interactions and cellular processes. Its unique structure allows for specific labeling or modification reactions that are crucial in biological studies .

Industry

The industrial applications of this compound include:

- Production of Specialty Chemicals : This compound is used in the manufacturing of specialty chemicals that require specific properties derived from its oxazole structure.

- Agrochemical Development : Its reactivity and structural features make it suitable for developing agrochemicals with targeted biological activities .

Case Studies

Several studies have highlighted the utility of this compound in research:

- Pharmaceutical Development : Research has demonstrated its effectiveness as a precursor in synthesizing novel pharmaceutical agents that target specific biological pathways. For instance, derivatives have been synthesized that exhibit promising activity against various diseases .

- Biochemical Probes : In one study, derivatives of this compound were used to investigate enzyme inhibition mechanisms, providing insights into drug design and development strategies .

作用機序

The mechanism of action of 2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-Tert-butyl-5-methyl-1,3-oxazole: Similar structure but with a methyl group instead of an iodomethyl group.

2-Tert-butyl-5-chloromethyl-1,3-oxazole: Similar structure but with a chloromethyl group instead of an iodomethyl group.

2-Tert-butyl-5-bromomethyl-1,3-oxazole: Similar structure but with a bromomethyl group instead of an iodomethyl group.

Uniqueness

The presence of the iodomethyl group in 2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole makes it unique compared to its analogs. The iodine atom provides distinct reactivity and can be used for specific labeling or modification reactions that are not possible with other halogens.

特性

IUPAC Name |

2-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO/c1-8(2,3)7-10-5-6(4-9)11-7/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDMCVYOFDMOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NCC(O1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。